molecular formula C7H5F2NO B13503291 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

Cat. No.: B13503291
M. Wt: 157.12 g/mol
InChI Key: DFMUWVCMTIGSEE-ONNFQVAWSA-N
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Description

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C7H5F2NO. . This compound is characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NE)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+

InChI Key

DFMUWVCMTIGSEE-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)F

Origin of Product

United States

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